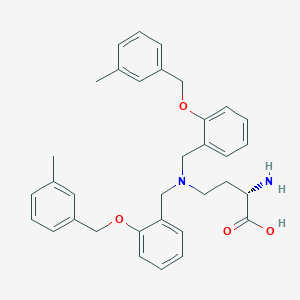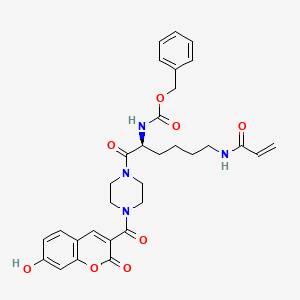
VH-298
概要
説明
VH298 is a potent, cell-permeable chemical probe that inhibits the interaction between the von Hippel-Lindau (VHL) protein and hypoxia-inducible factor alpha (HIF-α). This inhibition triggers a hypoxic response by stabilizing HIF-α, making VH298 a valuable tool in studying hypoxia-related pathways and diseases .
科学的研究の応用
VH298 has a wide range of applications in scientific research. It is extensively used in the study of hypoxia-related pathways, particularly in cancer research, where hypoxia plays a critical role in tumor progression and resistance to therapy. VH298 is also used in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to degrade specific proteins by recruiting them to the ubiquitin-proteasome system . Additionally, VH298 has been applied in studies related to autophagy, specifically pexophagy, where it promotes the degradation of peroxisomes by modulating VHL-mediated HIF-α transcriptional activity .
作用機序
VH298 exerts its effects by inhibiting the interaction between VHL and HIF-α. This inhibition prevents the ubiquitination and subsequent degradation of HIF-α, leading to its stabilization and accumulation in the cell. The stabilized HIF-α then activates the transcription of hypoxia-responsive genes, which are involved in various cellular processes such as angiogenesis, metabolism, and cell survival .
生化学分析
Biochemical Properties
VH-298 plays a crucial role in biochemical reactions by binding tightly to VHL, leading to the cellular accumulation of HIF1-α . This interaction with VHL is highly potent, with Kd values of 80-90 nM in in vitro binding assays . By selectively stabilizing hydroxylated HIF1-α, this compound induces HIF-dependent transcription .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by triggering the hypoxic response via the blockade of the VHL:HIF-α protein-protein interaction . This leads to the accumulation of hydroxylated HIF-α in human cell lines, including HeLa cancer cells and renal cell carcinoma 4 (RCC4) cells . This compound also increases mRNA levels of EPO by 2.5-fold in RCC4-HA-VHL .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of the VHL:HIF-α interaction . This compound binds with the VHL complex very fast and dissociates slowly . This binding interaction leads to the stabilization of hydroxylated HIF1-α and the induction of HIF-dependent transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits concentration- and time-dependent effects . It induces the accumulation of hydroxylated HIF-α in a manner that is both concentration- and time-dependent
Metabolic Pathways
This compound is involved in the hypoxia-inducible factor (HIF) pathway . It interacts with the VHL protein, which is a part of the ubiquitin-proteasome system, a key component of cellular metabolism .
Transport and Distribution
This compound is cell permeable, allowing it to be transported and distributed within cells . The compound’s high permeability, measured to be 19.4 nm/s , enables it to reach its target, the VHL protein, effectively within the cell.
Subcellular Localization
Given its role as a VHL inhibitor, it is likely to be found in the cytosol where the VHL protein is located .
準備方法
The synthesis of VH298 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
化学反応の分析
VH298 primarily undergoes reactions that involve its interaction with the VHL protein. The compound is known for its high affinity and specificity towards VHL, leading to the stabilization of HIF-α. Common reagents used in the synthesis and reactions of VH298 include organic solvents, catalysts, and protective groups to facilitate the formation of the desired chemical structure .
類似化合物との比較
VH298 is often compared with other VHL inhibitors such as VH032 and IOX2. While VH032 is a related compound with similar inhibitory properties, VH298 is noted for its higher potency and specificity towards VHL. IOX2, on the other hand, is a broad-spectrum prolyl hydroxylase domain enzyme inhibitor that also induces a hypoxic response but through a different mechanism. VH298’s unique ability to selectively stabilize HIF-α without broad off-target effects makes it a valuable tool in hypoxia research .
Conclusion
VH298 is a highly potent and specific inhibitor of the VHL-HIF-α interaction, making it an essential tool in hypoxia-related research. Its applications span various fields, including cancer research, autophagy studies, and the development of PROTACs. The compound’s unique mechanism of action and high specificity set it apart from other similar inhibitors, highlighting its significance in scientific research.
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O4S/c1-16-21(37-15-30-16)18-7-5-17(6-8-18)12-29-23(34)20-11-19(33)13-32(20)24(35)22(26(2,3)4)31-25(36)27(14-28)9-10-27/h5-8,15,19-20,22,33H,9-13H2,1-4H3,(H,29,34)(H,31,36)/t19-,20+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVQUNZCNAMROD-RZUBCFFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)

![1-cyano-2-[4-(1H-imidazol-5-yl)butyl]-3-(2-phenylsulfanylethyl)guanidine](/img/structure/B611600.png)

![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)






![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)

